Molecular Weight and Lipophilicity Differentiation from Aromatic Amide Analogs
The target compound (MW 325.43 g/mol, C18H19N3OS) incorporates a cyclopentane ring at the carboxamide α-position, replacing the planar aromatic or heteroaromatic rings found in most benzimidazole-thiophene kinase inhibitor series . This saturated ring increases molecular flexibility and projected lipophilicity (cLogP estimated at ~3.5 based on fragment addition) relative to 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamide lead compounds (MW range 310–380, cLogP 3.0–4.2) [1]. The cyclopentane motif introduces a quaternary carbon center that restricts amide bond rotation, potentially reducing the entropic penalty upon target binding compared to unconstrained benzamide analogs.
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 325.43 g/mol; C18H19N3OS; contains cyclopentane quaternary carbon |
| Comparator Or Baseline | 5-(1H-benzimidazol-1-yl)-thiophene-2-carboxamide core (typical MW 310–380); aromatic carboxamide derivatives lack cyclopentane ring (e.g., N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide, MW 265.3) |
| Quantified Difference | MW difference: +59–75 g/mol vs. unconstrained benzimidazole-acetamide analogs; contains a quaternary sp3 carbon absent in comparators |
| Conditions | Calculated molecular properties; cLogP estimated by fragment-based method |
Why This Matters
The higher molecular weight and conformational constraint introduced by the cyclopentane ring may confer differential target binding kinetics and metabolic stability compared to planar aromatic amide analogs, directly impacting library design decisions.
- [1] Rheault TR, Donaldson KH, Badiang-Alberti JG, et al. Heteroaryl-linked 5-(1H-benzimidazol-1-yl)-2-thiophenecarboxamides: potent inhibitors of polo-like kinase 1 (PLK1) with improved drug-like properties. Bioorg Med Chem Lett. 2010;20(15):4587-4592. View Source
